Lithium hexafluoroarsenate

描述

Lithium hexafluoroarsenate is an inorganic chemical compound with the chemical formula LiAsF6. It is a white crystalline solid that is highly soluble in water and organic solvents. This compound is known for its use in the fabrication of lithium-ion batteries, where it serves as an electrolyte material .

准备方法

Synthetic Routes and Reaction Conditions

Lithium hexafluoroarsenate can be synthesized through several methods. One common method involves the reaction of arsenic pentafluoride with lithium fluoride in liquid hydrogen fluoride:

LiF+AsF5→LiAsF6

This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, this compound is often produced through a metathetical reaction between potassium hexafluoroarsenate and lithium perchlorate in an inert organic solvent such as methyl formate. The potassium perchlorate produced is insoluble in the solvent and can be readily separated from the this compound, which is soluble in the solvent .

化学反应分析

Types of Reactions

Lithium hexafluoroarsenate undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as both an oxidizing and reducing agent.

Substitution: It can participate in substitution reactions with other compounds.

Common Reagents and Conditions

Strong oxidizing and reducing agents, as well as strong acids and bases, cause violent reactions with this compound. The decomposition of this compound produces hydrogen fluoride, arsenic oxides, and lithium oxide .

Major Products Formed

The major products formed from the decomposition of this compound include hydrogen fluoride, arsenic oxides, and lithium oxide .

科学研究应用

Electrochemical Applications

1.1 Solid-State Batteries

Lithium hexafluoroarsenate is primarily recognized for its potential as a solid electrolyte in next-generation all-solid-state lithium batteries. These batteries are favored for their improved safety, higher energy density, and longer lifespans compared to conventional lithium-ion batteries. The ionic conductivity of LiAsF₆ is crucial for facilitating lithium ion movement, which is essential for battery performance .

1.2 Comparison with Other Electrolytes

The following table compares this compound with other common electrolytes used in battery technology:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| This compound | LiAsF₆ | High ionic conductivity; potential for solid-state batteries |

| Lithium hexafluorophosphate | LiPF₆ | Stable but prone to hydrolysis at elevated temperatures |

| Lithium tetrafluoroborate | LiBF₄ | Less toxic; lower conductivity than hexafluoroarsenate |

| Lithium bis(trifluoromethanesulfonyl)imide | LiTFSI | High thermal stability; widely used in solid-state batteries |

LiAsF₆ exhibits superior ionic properties that enhance ion conductivity, making it particularly advantageous for high-performance applications.

Reactivity and Stability

This compound interacts with various organic solvents and ionic species, influencing its stability and reactivity. For example:

- Hydrolysis Risks : Exposure to moisture can lead to the release of hydrofluoric acid, necessitating careful handling and storage protocols.

- Inhibition of Reactions : In organic synthesis, LiAsF₆ has been shown to inhibit certain reactions in ethers, highlighting its potential role as a modifier in chemical pathways.

Case Studies

4.1 NASA Research Initiatives

NASA has conducted extensive research on this compound due to its significance in high-energy-density battery studies. A notable study aimed to produce high-purity LiAsF₆ for use in advanced battery technologies, emphasizing the importance of purity and analytical methods used to assess product quality .

4.2 Impedance Spectroscopy Applications

Recent advancements in electrochemical impedance spectroscopy have allowed researchers to better understand the behavior of this compound in battery systems. This method provides insights into the ionic transport mechanisms and overall efficiency of batteries incorporating LiAsF₆ as an electrolyte .

Safety Considerations

Due to the presence of arsenic and fluoride ions, this compound is classified as a hazardous material. Proper safety protocols must be followed during its handling and storage to prevent exposure risks associated with toxic fluoride gas emissions .

作用机制

The mechanism by which lithium hexafluoroarsenate exerts its effects primarily involves its role as an electrolyte in lithium-ion batteries. It facilitates the movement of lithium ions between the anode and cathode during the charge-discharge cycle, thereby enabling the storage and release of electrical energy .

相似化合物的比较

Similar Compounds

Some compounds similar to lithium hexafluoroarsenate include:

- Lithium hexafluorophosphate (LiPF6)

- Lithium tetrafluoroborate (LiBF4)

- Lithium trifluoromethanesulfonate (LiCF3SO3)

- Lithium bis(oxalato)borate (LiBOB)

- Lithium hexafluoroantimonate (LiSbF6)

Uniqueness

This compound is unique due to its high solubility in both water and organic solvents, as well as its ability to form stable electrolytes for lithium-ion batteries. This makes it a valuable compound for the development of advanced battery technologies .

生物活性

Lithium hexafluoroarsenate (LiAsF₆) is an inorganic compound that has garnered attention for its potential applications in various fields, particularly in electrochemistry and battery technology. However, its biological activity, including toxicity and interactions with biological systems, is less understood. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.

This compound is synthesized through the reaction of lithium fluoride (LiF) with arsenic pentafluoride (AsF₅) in liquid hydrogen fluoride (HF):

This compound forms colorless crystals that are soluble in both water and organic solvents. Its strong oxidizing properties make it reactive with various substances, leading to the production of hazardous byproducts such as hydrogen fluoride and arsenic oxides upon decomposition .

Toxicity Studies

Research has indicated that lithium compounds can exhibit significant biological activity, including developmental toxicity and apoptosis. A notable study investigated the effects of this compound on zebrafish embryos. The findings revealed that exposure to concentrations as low as 10 µM led to a concentration-dependent decrease in the expression of the gene anxa5b, which is crucial for swim bladder development. At 30 µM, this expression was nearly absent, suggesting severe developmental impairment .

Key Findings:

- Concentration-Dependent Effects: The expression of important developmental genes was significantly reduced with increasing concentrations of LiAsF₆.

- Apoptotic Response: Upregulation of pro-apoptotic genes such as tp53 and casp7 was observed, indicating that LiAsF₆ exposure triggers apoptotic pathways .

Case Studies

-

Zebrafish Developmental Toxicity

- Objective: To assess the impact of LiAsF₆ on zebrafish embryonic development.

- Methodology: Whole-mount in situ hybridization was used to evaluate gene expression.

- Results: Significant downregulation of anxa5b at concentrations above 20 µM; activation of apoptosis pathways was confirmed through transcriptomic analysis.

-

Electrochemical Studies

- While primarily focused on battery applications, some studies have indirectly assessed biological interactions by examining electrolyte stability and toxicity during battery cycling. This compound's role in lithium-ion batteries has been explored, emphasizing its importance in energy storage systems but raising concerns about potential leaching and environmental impacts during disposal .

Table 1: Summary of Biological Effects of this compound

| Concentration (µM) | Gene Expression (anxa5b) | Apoptotic Gene Upregulation |

|---|---|---|

| 0 | Normal | None |

| 10 | Moderate | None |

| 20 | Significant Reduction | Mild |

| 30 | Nearly Absent | High |

Research Findings

- Electrolyte Performance: Studies have shown that this compound can improve the electrochemical performance of batteries; however, its toxicological profile needs further investigation to ensure safety during use and disposal .

- Environmental Concerns: The potential for leaching into ecosystems raises questions about its long-term environmental impact, particularly concerning aquatic life where similar compounds have shown harmful effects .

属性

IUPAC Name |

lithium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZQZEYBOGZTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885465 | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless, hygroscopic powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Lithium hexafluoroarsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29935-35-1 | |

| Record name | Lithium hexafluoroarsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29935-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes LiAsF₆ a suitable electrolyte salt for lithium batteries?

A1: LiAsF₆ exhibits high ionic conductivity when dissolved in aprotic organic solvents, a crucial characteristic for efficient lithium ion transport in batteries. [, , , ] Additionally, it demonstrates good compatibility with lithium metal anodes, leading to improved cycling efficiencies compared to other salts. [, ]

Q2: How does the presence of nitrile groups in polymer electrolytes impact LiAsF₆'s behavior?

A3: Studies on acrylonitrile-butadiene copolymer-LiAsF₆ systems indicate that increasing nitrile groups broadens the homogeneity region of the macromolecular ionic solution formed. [] This suggests potential for tailoring electrolyte properties by manipulating the polymer structure.

Q3: Are there any safety concerns regarding the use of LiAsF₆ in batteries?

A4: While LiAsF₆ offers desirable electrochemical properties, its thermal stability is a concern. [] Studies using accelerating rate calorimetry reveal that thermal decomposition of electrolytes containing LiAsF₆ can occur, posing safety risks, especially under abusive conditions like overcharging. []

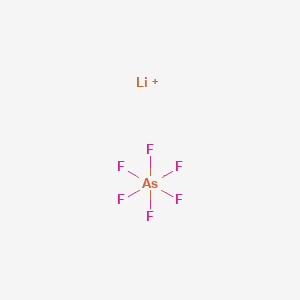

Q4: What is the molecular structure of LiAsF₆?

A5: LiAsF₆ features a lithium cation (Li⁺) ionically bonded to a hexafluoroarsenate anion (AsF₆⁻). The AsF₆⁻ anion has an octahedral geometry with six fluorine atoms surrounding a central arsenic atom. []

Q5: How does the structure of LiAsF₆ influence its interactions with solvents?

A6: Computational studies and spectroscopic analyses, such as infrared spectroscopy, reveal that LiAsF₆ interacts with solvents primarily through ion-dipole interactions. [, ] The strength of these interactions depends on the solvent's polarity and can influence ion association and solvation dynamics. [, , , ]

Q6: Can computational methods predict the performance of LiAsF₆ in different electrolytes?

A7: Yes, molecular dynamics simulations and density functional theory calculations provide insights into LiAsF₆'s behavior in various solvents. [, ] These simulations help predict properties like ionic conductivity, solvation structures, and ion pairing, aiding in the design of improved electrolytes.

Q7: How stable is LiAsF₆ in organic solvents over time?

A8: While LiAsF₆ generally exhibits good stability in aprotic organic solvents, its long-term stability can be affected by factors like solvent purity, storage temperature, and the presence of impurities. [, ] Studies show that electrolyte degradation, possibly due to peroxide formation, can occur over time, negatively impacting cycling performance. []

Q8: Are there any strategies to enhance the stability of LiAsF₆-based electrolytes?

A9: Research suggests adding specific compounds, like polymerization inhibitors, can improve the long-term stability of LiAsF₆ electrolytes. [] Additionally, careful purification of solvents and rigorous quality control during electrolyte preparation are crucial for minimizing degradation pathways. [, ]

Q9: What are the environmental concerns associated with LiAsF₆?

A10: The presence of arsenic in LiAsF₆ raises concerns regarding its toxicity and potential environmental impact. [] Safe disposal methods and potential arsenic leaching from batteries need careful consideration.

Q10: What are some essential tools and resources for LiAsF₆ research?

A12: Essential tools include electrochemical workstations for characterizing battery performance, spectroscopic techniques (NMR, IR, Raman) for structural analysis, and computational software for molecular modeling. [, , , ] Collaborative research efforts and access to high-purity chemicals are crucial for advancing the field.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。